7-Methoxypyrido[2,3-b]pyrazine
Overview
Description
7-Methoxypyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring, with a methoxy group attached at the 7th position. This compound is part of a broader class of pyridopyrazines, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
The synthesis of 7-Methoxypyrido[2,3-b]pyrazine typically involves multi-step processes. One common method includes the following steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This involves the formation of α,β-alkynyl ketones from pyrrole derivatives.
Sonogashira Cross-Coupling: The alkynyl ketones undergo Sonogashira coupling to introduce various substituents.
Formation of Pyrazole: The coupled product reacts with hydrazine monohydrate to form pyrazole intermediates.
Cyclization: The pyrazole intermediates undergo cyclization, often catalyzed by gold, to form the pyrazine ring.
Final Cyclization: The final cyclization step, typically using sodium hydride (NaH), completes the synthesis of this compound.
Chemical Reactions Analysis
7-Methoxypyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, Suzuki, and Stille reactions, are frequently employed to introduce various functional groups
Scientific Research Applications
7-Methoxypyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential as a kinase inhibitor, making it a candidate for drug development.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its favorable photophysical properties
Mechanism of Action
The exact mechanism of action of 7-Methoxypyrido[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
7-Methoxypyrido[2,3-b]pyrazine can be compared with other pyridopyrazine derivatives, such as:
- 2,3-Dimethoxypyrido[2,3-b]pyrazine
- 3-Isopropyl-2-methoxypyrido[2,3-b]pyrazine
- 2-Methoxy-4H-pyrido[2,3-b]pyrazine-3-one
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives are known for their kinase inhibitory activities, highlighting the unique properties of each derivative .
Properties
IUPAC Name |
7-methoxypyrido[2,3-b]pyrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-12-6-4-7-8(11-5-6)10-3-2-9-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVAIMFKHIXADT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN=C2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299768 | |
Record name | Pyrido[2,3-b]pyrazine, 7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-59-7 | |
Record name | Pyrido[2,3-b]pyrazine, 7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[2,3-b]pyrazine, 7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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